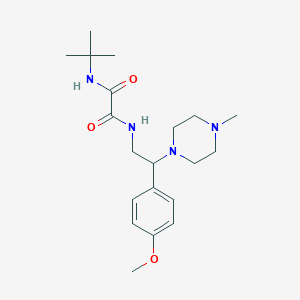

N1-(tert-butyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(tert-butyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a tert-butyl group at the N1 position and a complex N2 substituent comprising a 4-methoxyphenyl ring and a 4-methylpiperazine moiety.

Properties

IUPAC Name |

N'-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O3/c1-20(2,3)22-19(26)18(25)21-14-17(24-12-10-23(4)11-13-24)15-6-8-16(27-5)9-7-15/h6-9,17H,10-14H2,1-5H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVDLRWTNVLTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)OC)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(tert-butyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a tert-butyl group, a methoxyphenyl moiety, and a piperazine derivative. Its molecular formula is C22H32N4O3, and it has a molecular weight of 396.52 g/mol. The presence of the tert-butyl group contributes to its hydrophobicity, which may enhance membrane permeability and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Cytotoxic Effects : Potential cytotoxicity against cancer cell lines has been noted.

- Enzyme Inhibition : Possible inhibition of specific enzymes related to disease pathways.

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the structural components interact with biological targets such as:

- Enzymes : The oxalamide moiety may inhibit enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors, particularly those influenced by piperazine derivatives, could modulate neurotransmission.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Efficacy

A study conducted on related oxalamides demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. The structural similarity suggests that this compound may exhibit comparable efficacy against similar pathogens .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays revealed that compounds with similar piperazine structures showed selective toxicity towards cancer cell lines such as MCF-7 (breast cancer). These compounds maintained high cell viability at concentrations significantly above their MICs, indicating a favorable safety profile .

Study 3: Enzyme Inhibition

Research on related oxalamides indicated potential inhibition of acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition could lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially affecting cognitive functions .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Substituent Analysis

The tert-butyl and 4-methylpiperazine groups in the target compound distinguish it from other oxalamides. Key analogs include:

Role of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety is a common feature in analogs like GMC-5 and compounds 19–23 (), where it enhances lipophilicity and may influence receptor binding. In contrast, the target compound incorporates this group alongside a 4-methylpiperazine, which could improve solubility or modulate CNS activity due to piperazine’s amine functionality .

Pharmacological and Toxicological Profiles

Flavoring Agents

- S336: Approved globally as a flavor compound (FEMA 4233) with a NOEL of 100 mg/kg/day in rats. It replaces monosodium glutamate (MSG) in foods without significant CYP inhibition (<50% at 10 µM) .

Antimicrobial and Medicinal Chemistry

- GMC Series : Derivatives with 4-methoxyphenyl (e.g., GMC-5) exhibit moderate antimicrobial activity, though specific MIC values are unreported .

- Compounds 19–23: Varied substituents (bromo, chloro, cyano) at N1 influence yield (23–83%) and potency. For example, compound 21 (3-ethoxyphenyl) achieved the highest yield (83%), suggesting steric or electronic benefits during synthesis .

The target compound’s 4-methylpiperazine may confer unique pharmacokinetics, such as enhanced blood-brain barrier penetration, which is absent in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.